molecular formula C20H21ClN2O3S B11696939 ethyl [10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate

ethyl [10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate

Cat. No.: B11696939
M. Wt: 404.9 g/mol
InChI Key: FRUGVXUESPRRQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate is a synthetic organic compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds

    Acylation of Phenothiazine: Phenothiazine is reacted with 5-chloropentanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired acylated product.

    Carbamate Formation: The acylated phenothiazine is then treated with ethyl chloroformate in the presence of a base to form the carbamate derivative. The reaction is typically carried out at room temperature and under an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chlorinated pentanoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate, often in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized phenothiazine derivatives.

    Reduction: Reduced phenothiazine derivatives.

    Substitution: Substituted phenothiazine derivatives with various functional groups.

Scientific Research Applications

Ethyl [10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new antipsychotic and antiemetic drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl [10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Receptors: It may interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions.

    Inhibiting Enzymes: The compound could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes.

    Modulating Signal Transduction: It may affect signal transduction pathways, influencing cellular responses and gene expression.

Comparison with Similar Compounds

Ethyl [10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate can be compared with other phenothiazine derivatives, such as:

    Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine core but different substituents.

    Promethazine: An antiemetic and antihistamine agent with a phenothiazine structure.

    Trifluoperazine: Another antipsychotic drug with a phenothiazine backbone.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and potential applications. The presence of the chlorinated pentanoyl group and the carbamate moiety differentiates it from other phenothiazine derivatives and may contribute to its unique biological activities.

Properties

Molecular Formula

C20H21ClN2O3S

Molecular Weight

404.9 g/mol

IUPAC Name

ethyl N-[10-(5-chloropentanoyl)phenothiazin-2-yl]carbamate

InChI

InChI=1S/C20H21ClN2O3S/c1-2-26-20(25)22-14-10-11-18-16(13-14)23(19(24)9-5-6-12-21)15-7-3-4-8-17(15)27-18/h3-4,7-8,10-11,13H,2,5-6,9,12H2,1H3,(H,22,25)

InChI Key

FRUGVXUESPRRQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.